molecular formula C12H8BrN B1609650 7-(Bromomethyl)-2-naphthonitrile CAS No. 135942-98-2

7-(Bromomethyl)-2-naphthonitrile

Cat. No.: B1609650
CAS No.: 135942-98-2
M. Wt: 246.1 g/mol
InChI Key: VMWIZZARXXSROL-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-2-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a bromomethyl group attached to the seventh position of the naphthalene ring and a nitrile group at the second position. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-2-naphthonitrile typically involves the bromination of 2-naphthonitrile. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)-2-naphthonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted naphthonitriles.

    Oxidation: The compound can be oxidized to form 7-(bromomethyl)-2-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Substituted naphthonitriles.

    Oxidation: 7-(Bromomethyl)-2-naphthoic acid.

    Reduction: 7-(Bromomethyl)-2-naphthylamine.

Scientific Research Applications

7-(Bromomethyl)-2-naphthonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic properties.

    Industry: Utilized in the production of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-2-naphthonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the nitrile group can participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is involved.

Comparison with Similar Compounds

    2-(Bromomethyl)naphthalene: Similar structure but lacks the nitrile group.

    7-(Chloromethyl)-2-naphthonitrile: Similar structure with a chlorine atom instead of bromine.

    2-Naphthonitrile: Lacks the bromomethyl group.

Uniqueness: 7-(Bromomethyl)-2-naphthonitrile is unique due to the presence of both the bromomethyl and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

7-(bromomethyl)naphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWIZZARXXSROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431609
Record name 2-Naphthalenecarbonitrile, 7-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135942-98-2
Record name 2-Naphthalenecarbonitrile, 7-(bromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,2′-azobisisobutyronitrile (491 mg, 3 mmol) and propionitrile (50 ml) were added to 7-methyl-2-naphthalene carbonitrile (5.0 g, 30 mmol) at room temperature. N-bromosuccinimide (5.3 g, 30 mmol) was added thereto, and the mixture was heated at an internal temperature of 80° C. for 4 hours. After that, the experiment was conducted in the same way as Example 12. Analysis by reversed-phase chromatography by use of the obtained product from Example 11 as a standard sample revealed that 1.9 g of the title compound was obtained (26% yield).
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491 mg
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26%

Synthesis routes and methods III

Procedure details

2,2′-azobisisobutyronitrile (982 mg, 6 mmol) and acetonitrile (100 ml) were added to 7-methyl-2-naphthalene carbonitrile (10.0 g, 60 mmol) at room temperature. N-bromosuccinimide (10.6 g, 60 mmol) was added thereto, and the mixture was subjected to heating and refluxing for 2 hours. The resultant mixture was cooled to room temperature. Water (100 ml) and toluene (100 ml) were added to the mixture for extraction. The resultant organic layer was washed twice with water (100 ml). After concentration of a part of the organic layer under reduced pressure, analysis of the residue by reversed-phase chromatography by use of the obtained product from Example 11 as a standard sample revealed that 12.1 g of the title compound was obtained (82% yield).
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982 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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